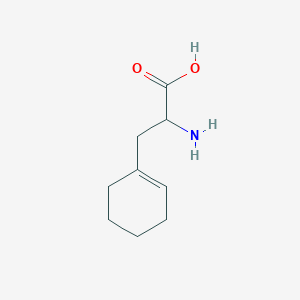
2-Amino-3-(cyclohexen-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(cyclohexen-1-yl)propanoic acid is an organic compound with the molecular formula C9H15NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cyclohexen-1-yl)propanoic acid typically involves the reaction of cyclohexene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the cyclohexene ring and the amino acid backbone . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(cyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of 2-Amino-3-(cyclohexyl)propanoic acid.
Substitution: Formation of N-substituted derivatives with various functional groups.
科学研究应用
2-Amino-3-(cyclohexen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 2-Amino-3-(cyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling and metabolic processes. Its effects are mediated through binding to amino acid receptors, modulating neurotransmitter release, and altering enzyme activity .
相似化合物的比较
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A derivative with a naphthalene ring instead of a cyclohexene ring.
2-Amino-3-(cyclohex-1-en-1-yl)propanoic acid: A stereoisomer with a different configuration of the cyclohexene ring.
Uniqueness
2-Amino-3-(cyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexene ring provides a rigid framework that influences its interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
2-amino-3-(cyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12) |
InChI 键 |
HENPBTOHCYVWAU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)

![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)
![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)

![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)



